molecular formula C10H19IO2 B13966364 8-iodooctyl Acetate

8-iodooctyl Acetate

Cat. No.: B13966364
M. Wt: 298.16 g/mol
InChI Key: YSBDAKNDDWUXSE-UHFFFAOYSA-N
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Description

8-Iodooctyl acetate is an organic compound with the molecular formula C10H19IO2 It is an ester formed from the reaction of 8-iodooctanol and acetic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-iodooctyl acetate typically involves the esterification of 8-iodooctanol with acetic acid. The reaction is catalyzed by an acid, commonly sulfuric acid, under reflux conditions. The general reaction can be represented as follows:

[ \text{C}8\text{H}{17}\text{I} + \text{CH}3\text{COOH} \rightarrow \text{C}{10}\text{H}_{19}\text{IO}_2 + \text{H}_2\text{O} ]

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of solid acid catalysts, such as ion-exchange resins, can enhance the efficiency of the esterification process. Additionally, the reaction conditions, such as temperature and pressure, are optimized to maximize the production rate.

Chemical Reactions Analysis

Types of Reactions

8-Iodooctyl acetate can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom in this compound can be replaced by other nucleophiles, such as hydroxide ions, leading to the formation of 8-hydroxyoctyl acetate.

    Reduction Reactions: The iodine atom can be reduced to a hydrogen atom, resulting in the formation of octyl acetate.

    Hydrolysis: The ester bond in this compound can be hydrolyzed in the presence of water and an acid or base catalyst, yielding 8-iodooctanol and acetic acid.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) under mild conditions.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products

    Substitution: 8-Hydroxyoctyl acetate

    Reduction: Octyl acetate

    Hydrolysis: 8-Iodooctanol and acetic acid

Scientific Research Applications

8-Iodooctyl acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable compound for studying substitution and reduction reactions.

    Biology: The compound can be used in the development of radiolabeled molecules for imaging studies. The iodine atom can be replaced with radioactive isotopes for tracking biological processes.

    Industry: Used in the production of specialty chemicals and as a precursor for the synthesis of other iodinated compounds.

Mechanism of Action

The mechanism of action of 8-iodooctyl acetate involves its reactivity due to the presence of the iodine atom and the ester functional group. The iodine atom can participate in nucleophilic substitution reactions, while the ester group can undergo hydrolysis. These reactions are facilitated by the molecular structure, which allows for the interaction with various reagents and catalysts.

Comparison with Similar Compounds

Similar Compounds

    Octyl acetate: An ester formed from octanol and acetic acid, lacking the iodine atom.

    8-Bromooctyl acetate: Similar structure but with a bromine atom instead of iodine.

    8-Chlorooctyl acetate: Similar structure but with a chlorine atom instead of iodine.

Uniqueness

8-Iodooctyl acetate is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to its bromine and chlorine analogs. The larger atomic radius and lower electronegativity of iodine make it more reactive in substitution reactions, providing different pathways and products.

Properties

Molecular Formula

C10H19IO2

Molecular Weight

298.16 g/mol

IUPAC Name

8-iodooctyl acetate

InChI

InChI=1S/C10H19IO2/c1-10(12)13-9-7-5-3-2-4-6-8-11/h2-9H2,1H3

InChI Key

YSBDAKNDDWUXSE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCCCCCCCCI

Origin of Product

United States

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